molecular formula C68H87N17O15 B1604145 Acetato de nafarelina CAS No. 76932-60-0

Acetato de nafarelina

Número de catálogo: B1604145
Número CAS: 76932-60-0
Peso molecular: 1382.5 g/mol
Clave InChI: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nafarelin (acetato) es un análogo de decapéptido sintético de la hormona liberadora de gonadotropinas (GnRH). Se utiliza principalmente como un aerosol nasal para el tratamiento de la endometriosis y la pubertad precoz central. Nafarelin (acetato) funciona inicialmente estimulando y luego suprimiendo la liberación de gonadotropinas, hormona luteinizante (LH) y hormona folículoestimulante (FSH) de la glándula pituitaria .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Endometriosis

  • Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.
  • Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .
  • Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

  • Mechanism : In cases of gonadotropin-dependent precocious puberty, nafarelin acetate effectively suppresses premature sexual maturation by lowering gonadotropin levels.
  • Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .
  • Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

  • Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.
  • Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .
  • Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.
StudyTreatment GroupOutcome MeasuresFindings
Nafarelin vs. D-Trp6-LHRHOocyte yield, pregnancy ratesNafarelin showed comparable or superior outcomes
Nafarelin + FSHHormonal levelsSignificant reduction in LH and FSH levels
Nafarelin aloneEndometrial thicknessNo adverse effects on endometrial receptivity

Additional Applications

4. Management of Uterine Fibroids
Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare
In transgender youth, nafarelin acetate serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)
Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mecanismo De Acción

Nafarelin (acetato) actúa como un potente agonista de la hormona liberadora de gonadotropinas (GnRH). Tras su administración, estimula inicialmente la liberación de LH y FSH de la glándula pituitaria, lo que provoca un aumento temporal de la esteroidogénesis gonadal. Con la dosificación repetida, desensibiliza los receptores de GnRH, lo que resulta en una disminución de la secreción de esteroides gonadales. Esta supresión de los esteroides gonadales conduce a los efectos terapéuticos observados en afecciones como la endometriosis y la pubertad precoz central .

Análisis Bioquímico

Biochemical Properties

Nafarelin acetate interacts with the pituitary gland in the human body. At the onset of administration, nafarelin acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Cellular Effects

Nafarelin acetate influences cell function by affecting the secretion of gonadal steroids. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After nafarelin acetate therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Molecular Mechanism

Like GnRH, initial or intermittent administration of nafarelin acetate stimulates the release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

In children, nafarelin acetate was rapidly absorbed into the systemic circulation after intranasal administration. Maximum serum concentrations were achieved between 10 and 45 minutes . The average serum half-life of nafarelin following intranasal administration of a 400

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Nafarelin (acetato) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos clave incluyen:

Métodos de producción industrial

En entornos industriales, la producción de nafarelin (acetato) implica SPPS a gran escala, seguida de cromatografía líquida de alta resolución (HPLC) para purificación. El producto final se liofiliza entonces para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones

Nafarelin (acetato) experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

    Hidrólisis: Fragmentos peptídicos más cortos.

    Oxidación: Péptidos que contienen metionina sulfóxido.

    Reducción: Péptidos que contienen tiol.

Comparación Con Compuestos Similares

Nafarelin (acetato) se compara con otros análogos de GnRH como goserelina, leuprorelina y triptorelina. Si bien todos estos compuestos comparten un mecanismo de acción similar, nafarelin (acetato) es único en su vía de administración intranasal, que ofrece comodidad y facilidad de uso. Además, se ha demostrado que nafarelin (acetato) logra una supresión pituitaria efectiva con menos dosis y una duración de administración más corta en comparación con algunos otros análogos .

Compuestos similares

Actividad Biológica

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

Nafarelin acetate acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of nafarelin acetate varies between populations but generally includes:

  • Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .
  • Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .
  • Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

Nafarelin acetate has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing nafarelin acetate (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

  • Complete regression : 30% of patients
  • Partial regression : 57%
  • No change or worsening : 13% .

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous nafarelin acetate (400 µg/day), significant decreases in prostate size were observed:

  • Mean size reduction : 75.8% from baseline after four months (p < 0.005).
  • Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with nafarelin acetate include:

  • Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.
  • Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of nafarelin acetate for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Study FocusResults SummaryReference
Nafarelin vs Danazol for EndoSignificant symptom regression; lower androgenic effects with nafarelin
Nafarelin for BPHProstate size reduced by ~76%; testosterone levels returned post-treatment
Pre-operative EndometriosisEffective reduction in lesion size prior to surgery

Propiedades

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafarelin acetate
Reactant of Route 2
Nafarelin acetate
Reactant of Route 3
Nafarelin acetate
Reactant of Route 4
Nafarelin acetate
Reactant of Route 5
Nafarelin acetate
Reactant of Route 6
Nafarelin acetate
Customer
Q & A

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: Nafarelin acetate is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for Nafarelin acetate?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is Nafarelin acetate formulated for controlled release?

A3: Nafarelin acetate can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of Nafarelin acetate from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of Nafarelin acetate?

A5: Following intravenous administration in rhesus monkeys, Nafarelin acetate exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect Nafarelin acetate absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of Nafarelin acetate?

A7: In rhesus monkeys, about 80% of radiolabeled Nafarelin acetate is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of Nafarelin acetate in in vitro fertilization (IVF)?

A8: Nafarelin acetate is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study Nafarelin acetate?

A9: Nafarelin acetate has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve Nafarelin acetate delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of Nafarelin acetate. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.